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Compound of Interest

Compound Name: Z-Tyr-ONp

CAS No.: 3556-56-7

Cat. No.: B554334 Get Quote

Content Type: Comparative Analysis & Experimental Guide Subject: N-Carbobenzyloxy-L-

tyrosine 4-nitrophenyl ester (Z-Tyr-ONp) Target Enzyme Class: Serine Proteases (Specifically

Chymotrypsin & Chymotrypsin-like enzymes)

Executive Summary: The "Burst" Advantage
In the landscape of protease assays, Z-Tyr-ONp occupies a specialized niche that

distinguishes it from standard amide substrates (like Suc-AAPF-pNA) and ethyl esters (like

ATEE). While amide substrates are superior for steady-state kinetics due to their stability, Z-
Tyr-ONp is the gold standard for active-site titration.

Its primary advantage lies in its specific kinetic mechanism: the acylation of the enzyme

(releasing the chromophore) is significantly faster than the deacylation step. This results in a

stoichiometric "burst" of color that allows researchers to quantify the molar concentration of

active enzyme sites, not just the relative activity rate.

Part 1: The Mechanistic Edge
To understand why Z-Tyr-ONp is chosen over alternatives, one must analyze the hydrolysis

pathway of serine proteases.
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Serine proteases follow a two-step mechanism:

Acylation: The enzyme attacks the substrate, releasing the first product (the leaving group)

and forming an Acyl-Enzyme Intermediate.[1]

Deacylation: Water attacks the intermediate, releasing the second product (the acid) and

regenerating the free enzyme.

Substrate Comparison
Amides (e.g., Suc-AAPF-pNA): Acylation is the rate-limiting step. The release of color (

-nitroaniline) is slow and linear.

Esters (e.g., Z-Tyr-ONp): Deacylation is the rate-limiting step. The acylation is rapid.

Because the chromophore (

-nitrophenol) is the leaving group in the fast acylation step, mixing Z-Tyr-ONp with
Chymotrypsin results in an immediate release of color equivalent to the amount of enzyme
present, followed by a slower steady-state turnover.
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Figure 1: Kinetic pathway of Z-Tyr-ONp hydrolysis. Note the "Fast Acylation" step releases the

measurable signal (P1) before the rate-limiting deacylation, enabling burst titration.
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The following table contrasts Z-Tyr-ONp with its two main competitors: ATEE (N-Acetyl-L-

tyrosine ethyl ester) and Suc-AAPF-pNA (a high-specificity peptide amide).

Table 1: Substrate Comparison Matrix
Feature

Z-Tyr-ONp

(Nitrophenyl Ester)
ATEE (Ethyl Ester)

Suc-AAPF-pNA

(Peptide Amide)

Detection Mode Vis (400–410 nm) UV (237 nm) Vis (405–410 nm)

Primary Utility
Active Site Titration

(Molar quantitation)

Steady-state kinetics

(Historical)

Steady-state kinetics

(Routine)

Sensitivity
High (

)

Low (Background

interference high)

Medium (

)

Kinetic Profile
Burst Kinetics (

)
Standard MM Kinetics

Standard MM Kinetics

(

)

Stability (pH 8)
Low (Spontaneous

hydrolysis)
Moderate High (Very stable)

Interference
Minimal (Visible

range)

High (Protein/Nucleic

acid absorbance)
Minimal

Critical Analysis: Why Switch from ATEE?
ATEE was the historical standard. However, it requires monitoring at 237 nm.

The Problem: Most biological crude extracts absorb strongly at 237 nm (peptide bonds,

nucleic acids). This creates a massive background signal, reducing the signal-to-noise ratio.

The Z-Tyr-ONp Solution: Detecting

-nitrophenol at 410 nm moves the measurement away from protein interference, allowing for
accurate assays even in crude lysates.
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Protocol: Active Site Titration of Chymotrypsin
Objective: Determine the operational normality (molar concentration of active sites) of a

chymotrypsin stock.

Reagents
Buffer: 50 mM Phosphate Buffer, pH 7.0 (Note: Lower pH than steady-state assays is used

to stabilize the ester).

Substrate Stock: 10 mM Z-Tyr-ONp in dry Acetonitrile or Isopropanol. (Store at -20°C;

protect from moisture).

Enzyme Solution: Chymotrypsin (~10–50

) in 1 mM HCl.

Step-by-Step Methodology
Baseline Correction: In a cuvette, add 980

Buffer and 20

Substrate Stock. Monitor A400 for 60 seconds to establish the rate of spontaneous
hydrolysis (non-enzymatic background).

Reaction Initiation: Add enzyme (e.g., 10–20

of high concentration stock) to the cuvette. Mix rapidly (< 2 seconds).

Data Acquisition: Immediately monitor Absorbance (400 nm) vs. Time. You will observe a

rapid vertical jump (the "burst") followed by a slower linear increase (steady state).

Quantification:

Extrapolate the linear steady-state portion back to Time = 0 (Y-intercept).

Calculate the "Burst Amplitude" (

).
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Calculation
: Extinction coefficient of

-nitrophenol at pH 7.0 (approx 10,000–12,000

; Note:

is pH dependent. At pH 8.0 it is ~15,500, but at pH 7.0 it is lower due to incomplete
ionization. Construct a standard curve for precision.)

: Path length (1 cm).
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Figure 2: Decision matrix for substrate selection. Z-Tyr-ONp is the clear choice for quantitation,

while pNA substrates are preferred for routine screening.

Part 4: Troubleshooting & Self-Validation
Spontaneous Hydrolysis (The "Drift")
Issue: Z-Tyr-ONp is an ester; it is chemically unstable at alkaline pH (> 8.0). The blank will turn

yellow over time even without enzyme. Validation: Always run a "No Enzyme" control. If the

background rate is >10% of your enzymatic rate, lower the pH to 7.0 or 6.5. The burst will still

be visible, though the steady-state rate will decrease.

Solvent Effects
Issue: Z-Tyr-ONp is hydrophobic. Validation: Dissolve in dry Acetonitrile. Avoid DMSO if

possible, as it can sometimes accelerate ester hydrolysis or affect enzyme structure. Ensure

the final solvent concentration in the assay is < 5%.

The "Invisible" Burst
Issue: If the enzyme concentration is too low, the "burst" (

) will be below the detection limit of the spectrophotometer. Validation: This assay requires
stoichiometric amounts of enzyme. You need

concentrations, not

. If you cannot see the burst, your enzyme concentration is likely too low for this specific
application.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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